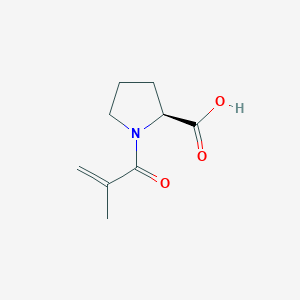

N-methacryloyl-L-proline

Vue d'ensemble

Description

1-(2-Methylacryloyl)-L-proline is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a proline moiety linked to a 2-methylacryloyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylacryloyl)-L-proline typically involves the reaction of L-proline with 2-methylacryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 1-(2-Methylacryloyl)-L-proline can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. The use of continuous flow reactors allows for the efficient and scalable production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Methylacryloyl)-L-proline can undergo various chemical reactions, including:

Addition Reactions: The double bond in the 2-methylacryloyl group can participate in addition reactions with nucleophiles.

Substitution Reactions: The proline moiety can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Addition Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions.

Substitution Reactions: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions at the amino group.

Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate polymerization reactions.

Major Products Formed

Addition Reactions: Products include adducts formed by the addition of nucleophiles to the double bond.

Substitution Reactions: Products include substituted proline derivatives.

Polymerization: Products include polymers with varying properties depending on the reaction conditions and monomers used.

Applications De Recherche Scientifique

Biomedical Applications

1.1 Drug Delivery Systems

N-methacryloyl-L-proline can be utilized in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner, making NMP a promising candidate for targeted drug delivery applications.

1.2 Tissue Engineering

In tissue engineering, NMP can serve as a scaffold material that supports cell growth and differentiation. Its ability to mimic extracellular matrix components makes it suitable for developing biomaterials that promote tissue regeneration.

1.3 Antimicrobial Properties

Research has indicated that proline derivatives, including NMP, exhibit antimicrobial activity. This characteristic can be harnessed in developing coatings for medical devices to prevent infections.

Dental Applications

2.1 Bonding Agents

NMP has been investigated for its role in enhancing the bonding strength between composite resins and dentin surfaces. Studies have shown that the application of NMP can lead to the formation of a hybrid layer, significantly improving bond strength compared to traditional bonding agents. For instance, one study reported tensile bond strengths ranging from 13 to 15 MPa when using NMP derivatives on etched dentin surfaces .

2.2 Hybrid Layer Formation

The application of NMP results in the expansion of collagen fibers in dentin, facilitating better infiltration of bonding agents and enhancing the durability of dental restorations . The formation of a thicker hybrid layer contributes to improved mechanical properties of dental composites.

Polymer Science

3.1 Synthesis of Functional Polymers

NMP serves as a monomer for synthesizing various functional polymers, including poly(N-acryl-L-proline). These polymers have shown biological activity, such as inhibiting heparanase and promoting fibroblast growth factor (FGF) release . Their unique properties make them suitable for biomedical applications.

3.2 Thermoresponsive Polymers

Polymers based on NMP can exhibit thermoresponsive behavior, which is essential for applications requiring temperature-sensitive responses. Such polymers can transition between sol and gel states based on temperature changes, making them ideal for drug delivery systems that respond to physiological temperature variations .

Case Studies

Mécanisme D'action

The mechanism of action of 1-(2-Methylacryloyl)-L-proline involves its interaction with specific molecular targets. The 2-methylacryloyl group can undergo addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methylacryloyl-L-alanine: Similar structure but with an alanine moiety instead of proline.

2-Methylacryloyl-L-valine: Similar structure but with a valine moiety instead of proline.

2-Methylacryloyl-L-leucine: Similar structure but with a leucine moiety instead of proline.

Uniqueness

1-(2-Methylacryloyl)-L-proline is unique due to the presence of the proline moiety, which imparts distinct structural and functional properties. The cyclic structure of proline can influence the reactivity and interactions of the compound, making it distinct from other similar compounds .

Activité Biologique

N-methacryloyl-L-proline is a synthetic derivative of the naturally occurring amino acid L-proline. Its unique structure and properties have garnered attention for various biological applications, particularly in drug delivery systems, antimicrobial activity, and as a potential therapeutic agent in different diseases. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a methacryloyl group attached to the proline backbone. This modification enhances its reactivity and allows it to participate in various chemical reactions. The compound can form hydrogels that are biocompatible and suitable for drug delivery applications due to their ability to encapsulate therapeutic agents while minimizing systemic side effects.

1. Drug Delivery Systems

This compound has been utilized in the development of hydrogels that serve as drug delivery platforms. These hydrogels can be loaded with various drugs, including growth factors and antibiotics, allowing for localized and sustained release. In vitro studies have demonstrated that these hydrogels can maintain therapeutic drug levels over extended periods while exhibiting minimal cytotoxicity.

Table 1: Characteristics of this compound Hydrogels

| Property | Value |

|---|---|

| Compressive Strength (MPa) | 195-210 |

| Diametral Tensile Strength (MPa) | 19-26 |

| Biaxial Flexural Strength (MPa) | 38-46 |

| Drug Release Profile | Sustained over time |

2. Antimicrobial Properties

Research indicates that derivatives of L-proline, including this compound, possess antimicrobial properties. These compounds can inhibit the growth of various pathogens, which suggests their potential use as antimicrobial agents in medical applications .

3. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies suggest that proline derivatives can modulate inflammatory responses, making them candidates for therapeutic interventions in inflammatory diseases .

Case Studies

Case Study 1: Enhanced Mechanical Properties in Dental Applications

A study focused on incorporating this compound into glass ionomer cements (GICs) demonstrated significant improvements in mechanical properties compared to traditional GICs. The modified cements exhibited increased compressive strength (up to 170% higher), making them more durable for dental applications .

Case Study 2: Targeting Proline Uptake in Trypanosoma cruzi

In the context of Chagas disease, researchers explored the role of L-proline uptake by Trypanosoma cruzi. They developed inhibitors targeting proline transporters, which showed potential in disrupting the parasite's lifecycle and reducing its virulence. This approach highlights the significance of proline metabolism in pathogenic organisms and suggests that derivatives like this compound could be leveraged for therapeutic strategies against such infections .

While specific mechanisms of action for this compound remain under investigation, its structural similarity to natural amino acids allows it to participate in biochemical pathways relevant to cellular metabolism and signaling. The formation of amide bonds with other biomolecules may facilitate interactions that enhance its biological efficacy.

Propriétés

IUPAC Name |

(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h7H,1,3-5H2,2H3,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAYUJDJZUWFDO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60527884 | |

| Record name | 1-(2-Methylacryloyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51161-88-7 | |

| Record name | 1-(2-Methylacryloyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What are the potential applications of N-methacryloyl-L-proline in nanomedicine?

A: this compound exhibits promising potential in creating biocompatible polymeric nanolayers, particularly in the realm of nanomedicine. Research demonstrates that by grafting poly(this compound) brushes onto aminated glass surfaces, novel biocompatible coatings can be produced. [] These coatings hold significant promise for applications like implant development and the engineering of systems designed for controlled interactions with proteins and cells. []

Q2: How does the polymerization temperature affect the properties of poly(this compound)?

A: The polymerization temperature significantly influences the structural and optical properties of poly(this compound). Studies reveal that this compound exists in two isomeric forms: s-cis and s-trans. Higher polymerization temperatures favor the incorporation of the s-cis form into the polymer chain. [] Consequently, polymers synthesized at higher temperatures exhibit a higher s-cis content and display a lower absolute value of specific rotation, impacting their optical properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.